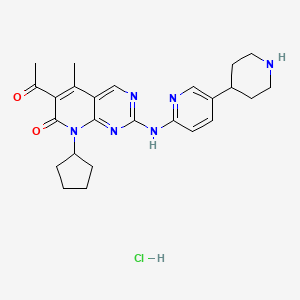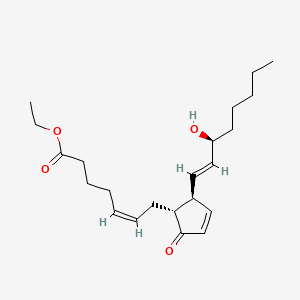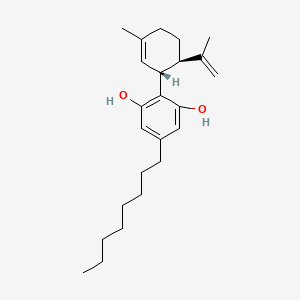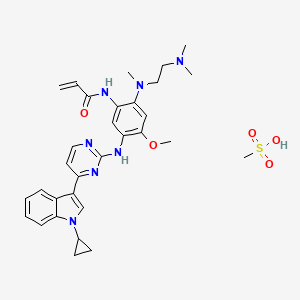![molecular formula C25H23ClIN3O4 B10829901 5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)
5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TDRL-551: is a potent inhibitor of replication protein A (RPA), a protein essential for DNA replication, repair, and recombination. This compound has shown significant potential in enhancing the efficacy of platinum-based chemotherapy for lung and ovarian cancers by inhibiting the interaction between replication protein A and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TDRL-551 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods: Industrial production of TDRL-551 follows stringent protocols to maintain consistency and quality. The compound is typically synthesized in large batches using automated systems that control temperature, pressure, and reaction times. The final product undergoes rigorous quality control tests to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: TDRL-551 primarily undergoes inhibition reactions where it binds to replication protein A, preventing its interaction with DNA. This inhibition is crucial for its role in enhancing chemotherapy efficacy .
Common Reagents and Conditions: The reactions involving TDRL-551 typically require organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the binding process. The conditions are carefully controlled to maintain the stability and activity of the compound .
Major Products: The primary product of TDRL-551 reactions is the inhibited complex of replication protein A and DNA. This complex formation is essential for the compound’s therapeutic effects .
Scientific Research Applications
Chemistry: In chemistry, TDRL-551 is used as a tool to study the mechanisms of DNA replication and repair. Its ability to inhibit replication protein A makes it valuable for understanding the role of this protein in various cellular processes .
Biology: In biological research, TDRL-551 is utilized to investigate the cellular responses to DNA damage and the pathways involved in DNA repair. It helps in elucidating the functions of replication protein A in maintaining genomic stability .
Medicine: In medicine, TDRL-551 has shown promise as an adjuvant in chemotherapy for lung and ovarian cancers. By inhibiting replication protein A, it enhances the efficacy of platinum-based drugs, potentially leading to better clinical outcomes .
Industry: In the pharmaceutical industry, TDRL-551 is being explored for its potential in developing new cancer therapies. Its unique mechanism of action makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer cells .
Mechanism of Action
TDRL-551 exerts its effects by binding to replication protein A, a single-stranded DNA-binding protein involved in DNA replication, repair, and recombination. By inhibiting the interaction between replication protein A and DNA, TDRL-551 disrupts the DNA repair processes, making cancer cells more susceptible to chemotherapy . This inhibition also affects the DNA damage checkpoint activation, further enhancing the compound’s therapeutic potential .
Comparison with Similar Compounds
TDRL-552: Another replication protein A inhibitor with similar properties but different chemical structure.
TDRL-553: A compound with a similar mechanism of action but lower potency compared to TDRL-551
Uniqueness: TDRL-551 stands out due to its high potency and efficacy in enhancing platinum-based chemotherapy. Its ability to inhibit replication protein A with a low IC50 value makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C25H23ClIN3O4 |
|---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
5-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
InChI Key |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)
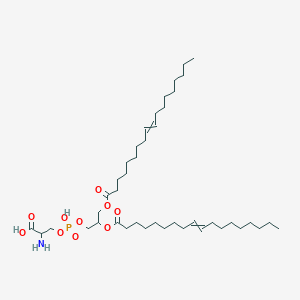

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)
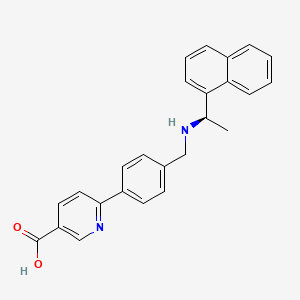

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)
